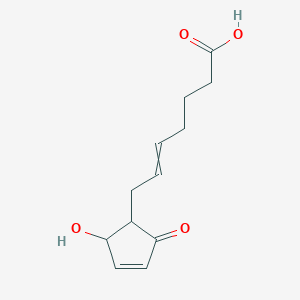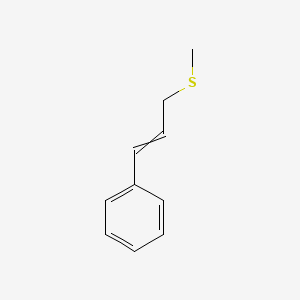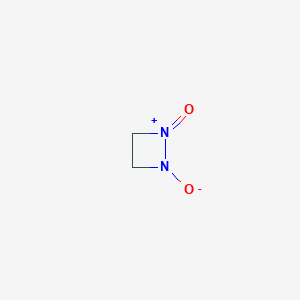
hexyl 2-(4-iodophenyl)ethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl 2-(4-iodophenyl)ethyl carbonate is an organic compound characterized by the presence of a hexyl group, an iodophenyl group, and an ethyl carbonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 2-(4-iodophenyl)ethyl carbonate typically involves the reaction of 4-iodophenyl ethanol with hexyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
4-Iodophenyl ethanol+Hexyl chloroformate→Hexyl 2-(4-iodophenyl)ethyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
Hexyl 2-(4-iodophenyl)ethyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Hydrolysis: The carbonate ester linkage can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions facilitate the hydrolysis of the carbonate ester.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or alkanes.
Hydrolysis: The primary products are 4-iodophenyl ethanol and hexyl alcohol.
科学的研究の応用
Hexyl 2-(4-iodophenyl)ethyl carbonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of hexyl 2-(4-iodophenyl)ethyl carbonate involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological macromolecules, influencing their function. The carbonate ester linkage may undergo hydrolysis, releasing active intermediates that interact with cellular pathways.
類似化合物との比較
Similar Compounds
- Hexyl 2-(4-bromophenyl)ethyl carbonate
- Hexyl 2-(4-chlorophenyl)ethyl carbonate
- Hexyl 2-(4-fluorophenyl)ethyl carbonate
Uniqueness
Hexyl 2-(4-iodophenyl)ethyl carbonate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to its unique chemical behavior.
特性
CAS番号 |
60075-77-6 |
|---|---|
分子式 |
C15H21IO3 |
分子量 |
376.23 g/mol |
IUPAC名 |
hexyl 2-(4-iodophenyl)ethyl carbonate |
InChI |
InChI=1S/C15H21IO3/c1-2-3-4-5-11-18-15(17)19-12-10-13-6-8-14(16)9-7-13/h6-9H,2-5,10-12H2,1H3 |
InChIキー |
KAZKFUXBGSMSOQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(=O)OCCC1=CC=C(C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)






![Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide](/img/structure/B14609995.png)




![1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14610010.png)
